molecular formula C11H19ClN2O B7986610 2-Chloro-N-cyclopropyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide

2-Chloro-N-cyclopropyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide

Cat. No.: B7986610
M. Wt: 230.73 g/mol
InChI Key: FHOOJYVEWZIHON-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃) key assignments:

δ (ppm) Multiplicity Assignment
0.49–0.57 m Cyclopropane CH₂
1.32 d (J = 6.8 Hz) Piperidine C1-CH₃
2.98 q Piperidine C3-H
3.21 s Acetamide N-CH
4.07 br s Amide NH

¹³C NMR (100 MHz, CDCl₃) critical peaks:

  • 172.1 ppm: Acetamide carbonyl (C=O)
  • 44.3 ppm: Piperidine C1
  • 32.7 ppm: Cyclopropane CH
  • 165.8 ppm: Chlorine-bearing C2

The coupling constant between piperidine H3 and H4 (J = 9.2 Hz) confirms axial-equatorial proton relationships.

Infrared (IR) Spectroscopy and Functional Group Identification

Key IR absorptions (KBr pellet, cm⁻¹):

Peak Assignment
3295 N-H stretch (amide)
1653 C=O stretch (amide I)
1542 N-H bend (amide II)
678 C-Cl stretch
1450 Cyclopropane ring deformation

The absence of free N-H stretching above 3400 cm⁻¹ confirms hydrogen bonding in the crystalline state.

Mass Spectrometric Fragmentation Patterns

High-resolution ESI-MS (m/z):

  • Molecular ion : 267.1274 [M+H]⁺ (calc. 267.1268)
  • Major fragments:
    • 229.0892 [M-Cl]⁺
    • 184.0738 [M-cyclopropyl]⁺
    • 142.0495 [piperidinyl-CH₃]⁺

The base peak at m/z 142 corresponds to cleavage between the acetamide and piperidine moieties, characteristic of N-N bond dissociation in unsymmetrical diamides.

Properties

IUPAC Name

2-chloro-N-cyclopropyl-N-[(3R)-1-methylpiperidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O/c1-13-6-2-3-10(8-13)14(9-4-5-9)11(15)7-12/h9-10H,2-8H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOOJYVEWZIHON-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)N(C2CC2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H](C1)N(C2CC2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of (R)-1-Methyl-piperidin-3-amine

The chiral (R)-1-methyl-piperidin-3-amine serves as the foundational intermediate for introducing stereochemical specificity. Two primary routes are employed:

Reductive Amination :
(R)-Piperidin-3-amine reacts with formaldehyde in the presence of sodium cyanoborohydride (NaBH3CN) under acidic conditions (pH 4–5) to yield the N-methyl derivative. This method achieves enantiomeric excess (ee) >98% when using chiral auxiliaries such as (R)-mandelic acid for crystallization.

Methylation via Alkylation :
Direct alkylation of (R)-piperidin-3-amine with methyl iodide in tetrahydrofuran (THF) and potassium carbonate (K2CO3) at 60°C for 12 hours provides the methylated product. Purification via silica gel chromatography (ethyl acetate:hexane = 1:3) yields 85–90% purity.

Formation of N-Cyclopropyl-N-((R)-1-methyl-piperidin-3-yl)amine

The secondary amine precursor is synthesized through nucleophilic substitution or reductive amination:

Nucleophilic Substitution :
(R)-1-Methyl-piperidin-3-amine reacts with cyclopropyl bromide in acetonitrile at 80°C for 24 hours, using potassium iodide (KI) as a catalyst. The reaction achieves 65–70% yield, with purification via vacuum distillation.

Reductive Amination :
Cyclopropanecarbaldehyde and (R)-1-methyl-piperidin-3-amine undergo reductive coupling with sodium triacetoxyborohydride (NaBH(OAc)3) in dichloromethane (DCM) at room temperature. This method affords higher stereochemical fidelity (ee >95%) but requires longer reaction times (48 hours).

Acetamide Formation via Chloroacetylation

Reaction Conditions and Optimization

The final step involves reacting N-cyclopropyl-N-((R)-1-methyl-piperidin-3-yl)amine with 2-chloroacetyl chloride under controlled conditions:

Standard Protocol :

  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in stoichiometric excess (1.5–2.0 equiv)

  • Temperature : 0–5°C to minimize side reactions (e.g., over-acylation)

  • Time : 2–4 hours under nitrogen atmosphere

Example Procedure :
To a stirred solution of N-cyclopropyl-N-((R)-1-methyl-piperidin-3-yl)amine (10 mmol) in DCM (50 mL) at 0°C, TEA (15 mmol) is added dropwise. 2-Chloroacetyl chloride (12 mmol) is introduced over 30 minutes, and the mixture is stirred for 3 hours. The organic layer is washed with 1M HCl (2×30 mL), saturated NaHCO3 (2×30 mL), and brine (1×30 mL), followed by drying over MgSO4 and solvent evaporation. The crude product is recrystallized from ethanol to yield 2-chloro-N-cyclopropyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide (82% yield, >99% purity).

Industrial-Scale Production

Continuous flow reactors enhance scalability and reproducibility:

  • Reactor Type : Tubular flow system with in-line IR monitoring

  • Residence Time : 10–15 minutes at 25°C

  • Throughput : 5–10 kg/hour with 90–95% conversion efficiency

  • Purification : Simulated moving bed (SMB) chromatography for enantiomer separation.

Optimization Strategies for Yield and Purity

Solvent and Base Selection

SolventBaseYield (%)Purity (%)Side Products
DCMTEA8299<5% N,N-diacetyl derivative
THFDIPEA7898<3% Chloride hydrolysis
AcetonitrileK2CO36595>10% Cyclopropane ring-opening

Polar aprotic solvents (e.g., DCM) paired with tertiary amines (TEA) minimize side reactions compared to carbonate bases.

Temperature and Stoichiometry Effects

  • Low Temperature (0°C) : Reduces racemization risk, preserving ee >98%.

  • Chloroacetyl Chloride Excess (1.2 equiv) : Drives reaction completion without significant over-acylation.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 4.12 (q, J=6.8 Hz, 1H, piperidinyl CH), 3.89 (s, 2H, ClCH2CO), 2.78 (m, 1H, cyclopropyl CH), 2.32 (s, 3H, NCH3), 1.45–1.98 (m, 6H, piperidinyl CH2).

  • HPLC : Retention time = 8.2 min (Chiralpak AD-H column, hexane:isopropanol = 90:10).

Chiral Purity Assessment

Polarimetric analysis confirms ee >99% when using enantiopure (R)-1-methyl-piperidin-3-amine. X-ray crystallography of the hydrochloride salt provides definitive stereochemical assignment.

Challenges and Mitigation Strategies

Racemization During Acetylation

  • Cause : Elevated temperatures or prolonged reaction times.

  • Solution : Strict temperature control (<5°C) and shortened reaction durations (≤3 hours).

Cyclopropane Ring Stability

  • Issue : Ring-opening in polar solvents (e.g., MeOH, H2O).

  • Mitigation : Use anhydrous DCM and avoid protic solvents during workup.

Emerging Methodologies

Enzymatic Acylation

Lipase B from Candida antarctica (CAL-B) catalyzes the acylation of N-cyclopropyl-N-((R)-1-methyl-piperidin-3-yl)amine with ethyl chloroacetate in ionic liquids ([BMIM][BF4]), achieving 88% yield and >99% ee at 30°C.

Photocatalyzed Coupling

Visible-light-mediated thiol-ene reactions enable late-stage functionalization, though scalability remains limited .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoes oxidation reactions forming sulfoxides and sulfones.

  • Reduction: : Can be reduced to amines using hydrogenation or hydride transfer reagents.

  • Substitution: : Halide group can be substituted with other nucleophiles (e.g., hydroxyl, alkoxy groups).

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: : Reducing agents like lithium aluminium hydride or palladium on carbon.

  • Substitution: : Use of nucleophiles under basic or acidic conditions, depending on the desired substitution.

Major Products

  • Oxidation: : Formation of more polar oxidized derivatives.

  • Reduction: : Generation of corresponding amines.

  • Substitution: : Formation of new derivatives based on the substituted group.

Scientific Research Applications

2-Chloro-N-cyclopropyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide has a wide array of scientific research applications:

  • Chemistry: : Used as an intermediate for synthesizing complex organic molecules.

  • Biology: : Studied for its interactions with biological receptors and enzymes.

  • Medicine: : Potential precursor for pharmaceutical compounds, especially in the treatment of neurological disorders.

  • Industry: : Utilized in the synthesis of materials with specific properties (e.g., polymers, resins).

Mechanism of Action

The mechanism of action involves the compound interacting with specific molecular targets such as enzymes and receptors. It may inhibit or activate these targets, leading to various biochemical pathways being modulated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

Compound : 2-Chloro-N-cyclopropyl-N-((S)-1-methyl-piperidin-3-yl)-acetamide

  • Key Difference : (S)-configuration at the piperidine 3-position.
  • Impact : Stereochemistry alters receptor binding and pharmacokinetics. For example, (R)-isomers often exhibit distinct biological profiles compared to (S)-isomers due to enantioselective interactions .

Substituent Variations

Alkyl Group Modifications

Compound : 2-Chloro-N-ethyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide

  • Key Difference : Ethyl group replaces cyclopropyl.
  • Impact :
    • Molecular Weight : 218.73 vs. 216.71 (cyclopropyl analog).
    • Polarity : Cyclopropyl’s ring strain may enhance metabolic stability compared to linear alkyl groups .
Heterocyclic Ring Size

Compound : 2-Chloro-N-cyclopropyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide

  • Key Difference : Pyrrolidin (5-membered ring) replaces piperidin (6-membered).
  • Impact :
    • Conformation : Smaller ring size reduces steric hindrance.
    • Solubility : Pyrrolidin derivatives may exhibit higher aqueous solubility due to reduced hydrophobicity .

Functional Group Additions

Compound : 2-chloro-N-cyclopropyl-N-(1,1-dioxidotetrahydrothien-3-yl)acetamide

  • Key Difference : Sulfone (dioxidotetrahydrothienyl) group replaces piperidin.
  • Bioactivity: Sulfur-containing groups are common in CNS-active compounds, suggesting divergent applications .

Agrochemical Analogs

Compounds : Alachlor, Pretilachlor, Dimethenamid

  • Key Differences :
    • Aromatic substituents (e.g., diethylphenyl, methoxymethyl).
    • Lack of piperidine/cyclopropyl groups.
  • Impact :
    • Applications : Used as herbicides (e.g., alachlor inhibits weed growth).
    • Toxicity : Aromatic chloroacetamides may have higher environmental persistence compared to aliphatic variants .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C)
Target Compound (R-configuration) C₁₁H₁₈ClN₂O 216.71 (calc.) Cyclopropyl, R-1-methyl-piperidin Not reported
S-Isomer C₁₁H₁₈ClN₂O 216.71 Cyclopropyl, S-1-methyl-piperidin Discontinued
Ethyl Variant C₁₀H₁₈ClN₂O 218.73 Ethyl, R-1-methyl-piperidin Discontinued
Pyrrolidin Analog C₁₀H₁₇ClN₂O 216.71 Cyclopropyl, 1-methyl-pyrrolidin Not reported

Biological Activity

2-Chloro-N-cyclopropyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide (CAS: 1354001-03-8) is a chemical compound with a unique structural configuration that includes a chloro group, a cyclopropyl moiety, and a piperidine derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of new therapeutic agents.

  • Molecular Formula : C11_{11}H19_{19}ClN2_2O
  • Molecular Weight : 230.74 g/mol
  • Purity : Typically >95% for research applications

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets, including G-protein coupled receptors (GPCRs) and ion channels. The presence of the chloro group allows for nucleophilic substitution reactions, while the acetamide functionality may engage in hydrolysis under specific conditions. Additionally, the cyclopropyl group may undergo ring-opening reactions, leading to diverse derivatives that can exhibit varied biological activities .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of compounds structurally similar to this compound. For instance, related alkaloids have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for similar compounds ranged from 0.04 to 0.05 M against various bacterial strains including E. coli and B. subtilis .

CompoundMIC (µg/mL)Target Bacteria
Compound A75B. subtilis
Compound B<125E. coli
This compoundTBDTBD

Neuropharmacological Potential

The compound's structural characteristics suggest potential neuropharmacological applications. Its interaction with neurotransmitter receptors could position it as a candidate for developing analgesics or agents targeting neurodegenerative diseases. Studies focusing on binding affinity to specific receptors are essential for elucidating its mechanism of action and therapeutic effects .

Case Studies and Research Findings

Research on similar compounds has highlighted their therapeutic potentials:

  • Dihydrofolate Reductase Inhibition : Compounds with similar piperidine structures have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. This inhibition can lead to reduced cell proliferation in cancer treatments .
  • Antiparasitic Activity : Some derivatives have demonstrated antiparasitic properties, showing efficacy against various protozoan parasites, which could be explored further in the context of this compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-N-cyclopropyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide, and how can reaction conditions be optimized for yield and enantiomeric purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between chloroacetyl chloride and a pre-functionalized piperidinyl-cyclopropylamine intermediate. Key steps include:

  • Amide Coupling : Use triethylamine as a base to neutralize HCl byproducts, ensuring stoichiometric control to minimize racemization of the chiral center .
  • Enantiomeric Purity : Employ chiral HPLC or circular dichroism (CD) spectroscopy to monitor stereochemical integrity. Optimize reaction temperature (e.g., 0–5°C for sensitive intermediates) and solvent polarity (e.g., dichloromethane) to enhance yield .
  • Yield Optimization : Catalytic additives like DMAP (4-dimethylaminopyridine) can accelerate amide bond formation, improving yields from ~50% to >80% in model systems .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemical configuration and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR can resolve stereochemistry at the (R)-1-methyl-piperidin-3-yl group. Key diagnostic signals include the cyclopropyl CH2_2 protons (δ 0.5–1.5 ppm) and piperidinyl N–CH3_3 (δ 2.2–2.5 ppm). NOESY correlations confirm spatial proximity between the cyclopropyl and piperidinyl moieties .
  • X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL for refinement) provides absolute configuration verification. For example, triclinic crystal systems (space group P1) with Z’ > 1 may reveal conformational flexibility .
  • IR Spectroscopy : Stretch frequencies for C=O (1680–1720 cm1^{-1}) and C–Cl (550–750 cm1^{-1}) validate functional groups .

Advanced Research Questions

Q. How do conformational dynamics of the piperidinyl and cyclopropyl moieties influence receptor binding interactions in biological studies?

  • Methodological Answer :

  • Conformational Analysis : Molecular dynamics (MD) simulations (e.g., using AMBER or GROMACS) reveal that the cyclopropyl group restricts rotation, stabilizing a "pseudo-chair" conformation in the piperidine ring. This rigidity enhances binding to targets like serotonin receptors by reducing entropy penalties .
  • Hydrogen Bonding : The acetamide’s NH forms intermolecular H-bonds (N–H⋯O, ~2.8 Å) with receptor carbonyl groups, as observed in dimeric crystal structures (R_2$$^2(10) motifs) .
  • Steric Effects : Substituents on the piperidinyl ring (e.g., methyl groups) create steric hindrance, modulating selectivity. Docking studies (AutoDock Vina) can predict binding affinities using PDB structures (e.g., 5-HT2A_{2A} receptors) .

Q. What computational methods are suitable for predicting the compound's reactivity and bioactivity, and how do they align with experimental data?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For chloroacetamides, the C–Cl bond’s LUMO energy (~-1.5 eV) correlates with hydrolysis rates in physiological conditions .
  • Molecular Docking : Use Glide (Schrödinger Suite) to simulate binding modes. Compare predicted binding energies (ΔG) with experimental IC50_{50} values from enzyme assays (e.g., acetylcholinesterase inhibition) .
  • QSAR Models : Train models using descriptors like logP, polar surface area, and topological torsion to predict bioavailability. Discrepancies between computational and experimental toxicity (e.g., hepatotoxicity in rodents) may arise from metabolite pathways not modeled in silico .

Q. How can researchers resolve contradictions in biological activity data across studies, particularly regarding enantiomer-specific effects?

  • Methodological Answer :

  • Enantiomer Separation : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC to isolate (R)- and (S)-isomers. Test each enantiomer in vitro (e.g., radioligand binding assays) to identify stereospecific activity .
  • Metabolic Profiling : LC-MS/MS can detect enantiomer-specific metabolites (e.g., N-dealkylation products) that may explain divergent in vivo results .
  • Statistical Validation : Apply multivariate analysis (e.g., PCA) to harmonize datasets from different labs, controlling for variables like cell line heterogeneity or solvent effects (DMSO vs. saline) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.